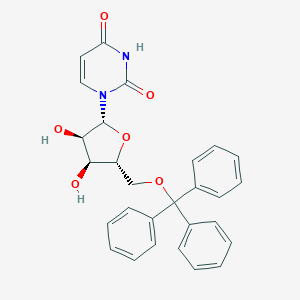

2-Azetidinecarboxylic acid, 1-nitroso-, (S)-

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Azetidinecarboxylic acid, 1-nitroso-, (S)- derivatives involves several steps that result in the formation of nitrosamino acids, including the nitroso derivative of azetidine-2-carboxylic acid. These compounds are prepared under conditions that mimic the mammalian stomach, showcasing their potential biological relevance. Facile and practical methods have been developed for the synthesis of both enantiomers of azetidine-2-carboxylic acid from inexpensive chemicals, highlighting the accessibility of this compound for further study (Lijinsky, Keefer, & Loo, 1970) (Couty, Evano, Vargas-Sanchez, & Bouzas, 2005).

Molecular Structure Analysis

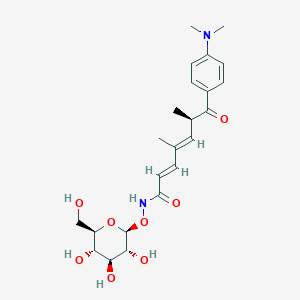

The nitrosamino acids derived from azetidine-2-carboxylic acid prefer different conformations, with nitrosoazetidinecarboxylic acid assuming an anti conformation in the crystal structure. This insight into its molecular structure is critical for understanding the chemical behavior and potential applications of the compound (Lijinsky, Keefer, & Loo, 1970).

Chemical Reactions and Properties

The nitrosation of amino acids, including azetidine-2-carboxylic acid, involves the formation of nitrosyl carboxylate, which acts as an internal nitrosating agent. This intramolecular migration highlights the compound's reactive nature and its potential for further chemical transformations (Gil, Casado, & Izquierdo, 1994).

Physical Properties Analysis

Azetidine-2-carboxylic acid's physical properties, such as its toxicity and teratogenic effects, have been noted, particularly its ability to be misincorporated into proteins in place of proline. This property significantly impacts its biological interactions and potential therapeutic applications (Rubenstein et al., 2006).

Chemical Properties Analysis

Azetidine-2-carboxylic acid's presence in the food chain, especially in sugar beets and table beets, underscores its relevance to human health and disease. Its ability to be misincorporated into proteins highlights the importance of understanding its chemical properties to mitigate potential toxic effects (Rubenstein et al., 2009).

Applications De Recherche Scientifique

Chemical Properties and Cancer Relevance : The N-nitroso derivatives of azetidine-2-carboxylic acid have been studied for their chemical properties and potential relevance to human cancer. These compounds, including 2-azetidinecarboxylic acid, 1-nitroso-, (S)-, are formed under conditions resembling those in the mammalian stomach and have been characterized for their ability to be decarboxylated in the presence of dilute alkali (Lijinsky, Keefer, & Loo, 1970).

Nitrosation Chemistry : Research on the nitrosation chemistry of compounds related to azetidine-2-carboxylic acid has revealed insights into molecular rearrangements and the formation of nitrosamines, highlighting the compound's chemical behavior under specific conditions (Loeppky & Bae, 1994).

Kinetics of Nitrosation : Studies on the kinetics of nitrosation of azetidine-2-carboxylic acid and related imino acids have provided a deeper understanding of the mechanisms involved in the nitrosation process. This research is crucial for clarifying the differences between the nitrosation of amino acids and secondary amines (Gil, Casado, & Izquierdo, 1994).

Biological Activity and Peptide Synthesis : Azetidine-2-carboxylic acid has been employed in studies related to proline metabolism and protein conformation, with its biological activity being tested in various organisms. Its incorporation into peptides and relevance in protein engineering have also been explored (Verbruggen, van Montagu, & Messens, 1992).

Toxicity and Impact on Cellular Processes : Research has indicated that azetidine-2-carboxylic acid can have toxic effects, such as inhibiting ion transport in plants and causing protein misfolding in cells. Its impact on cellular processes like protein synthesis and ion transport has been a subject of study (Pitman, Wildes, Schaefer, & Wellfare, 1977).

Presence in the Food Chain : Azetidine-2-carboxylic acid has been identified in food sources like sugar beets and table beets. Its misincorporation into proteins in place of proline and the associated toxic effects, including potential congenital malformations, have been examined (Rubenstein et al., 2009).

Propriétés

IUPAC Name |

(2S)-1-nitrosoazetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3/c7-4(8)3-1-2-6(3)5-9/h3H,1-2H2,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTLYYKIFSGFIC-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1C(=O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@@H]1C(=O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184341 | |

| Record name | 2-Azetidinecarboxylic acid, 1-nitroso-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow hygroscopic solid; [Toronto Research Chemicals MSDS] | |

| Record name | (S)-1-Nitroso-2-azetidinecarboxylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21302 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

2-Azetidinecarboxylic acid, 1-nitroso-, (S)- | |

CAS RN |

30248-47-6 | |

| Record name | 2-Azetidinecarboxylic acid, 1-nitroso-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030248476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Azetidinecarboxylic acid, 1-nitroso-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.